molecular formula C23H23NO4 B2635465 (1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid CAS No. 2375248-28-3

(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid

Cat. No.: B2635465
CAS No.: 2375248-28-3
M. Wt: 377.44
InChI Key: NADLKUCBJUHPMN-YHELAOLJSA-N
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Description

(1R,5S,6S,7S)-7-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the protection of amino groups using fluorenylmethoxycarbonyl (Fmoc) chemistry. The key steps include:

  • Fmoc Protection: The amino group of the starting bicyclo[3.2.0]heptane is protected using Fmoc chloride in the presence of a base such as triethylamine.

  • Coupling Reaction: The protected amino group is then coupled with a carboxylic acid derivative using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be oxidized to form carboxylic acid derivatives.

  • Reduction: The compound can be reduced to form corresponding alcohols or amines.

  • Substitution: The Fmoc-protected amino group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include KMnO₄ (potassium permanganate) and CrO₃ (chromium trioxide).

  • Reduction: Reducing agents like LiAlH₄ (lithium aluminium hydride) and NaBH₄ (sodium borohydride) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Carboxylic acid derivatives such as esters and amides.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Various functionalized derivatives based on the substituent used.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: It can be used as a probe or inhibitor in biochemical studies.

  • Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in biochemical studies, it may act as an inhibitor by binding to specific enzymes or receptors. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

This compound is unique due to its specific stereochemistry and functional groups. Similar compounds include:

  • Fmoc-protected amino acids: These compounds share the Fmoc protection strategy but differ in their core structures.

  • Bicyclo[3.2.0]heptane derivatives: Other derivatives of this bicyclic structure may have different functional groups or stereochemistry.

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Properties

IUPAC Name

(1R,5S,6S,7S)-7-(9H-fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-22(26)20-17-10-5-11-18(17)21(20)24-23(27)28-12-19-15-8-3-1-6-13(15)14-7-2-4-9-16(14)19/h1-4,6-9,17-21H,5,10-12H2,(H,24,27)(H,25,26)/t17-,18+,20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADLKUCBJUHPMN-YHELAOLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C(C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C1)[C@@H]([C@H]2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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